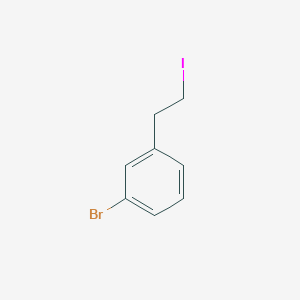

3-Bromophenethyl iodide

Description

3-Bromophenethyl iodide is an organic compound with the molecular formula C8H8BrI It is a halogenated derivative of phenethyl iodide, characterized by the presence of both bromine and iodine atoms attached to the phenethyl group

Properties

IUPAC Name |

1-bromo-3-(2-iodoethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUWJARVNQFKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenethyl iodide typically involves the halogenation of phenethyl iodide. One common method is the bromination of phenethyl iodide using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Role in Cross-Coupling Reactions

3-Bromophenethyl iodide participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Negishi reactions. For example:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives.

-

Negishi Coupling : Forms C–C bonds with organozinc reagents using PdCl₂(dppf) as a catalyst ( ).

Mechanistic Insights

-

Oxidative addition of the C–I bond to Pd(0) generates a Pd(II) intermediate.

-

Transmetallation with organometallic reagents (e.g., boronic acids, zincates) precedes reductive elimination to form the coupled product.

Radical Reactions

In radical-based transformations, This compound serves as a precursor for iodine-centered radicals. For instance:

-

Atom Transfer Radical Addition (ATRA) : Under UV light, the C–I bond undergoes homolysis to generate a phenethyl radical, which adds to alkenes or alkynes ( ).

-

Iodine-Mediated Cyclizations : Forms heterocycles (e.g., indoles) via radical recombination pathways ( ).

Example Reaction

textThis compound → [hv] → Phenethyl· + I· Phenethyl· + Styrene → Intermediate → Cyclized product

Substitution Reactions

The iodide group undergoes nucleophilic substitution with soft nucleophiles (e.g., thiols, amines):

-

Thiolation : Reacts with sodium hydrosulfide (NaSH) in DMF to form 3-bromophenethyl thiol.

-

Amination : With primary amines (e.g., benzylamine), yields secondary amines via SN2 displacement ( ).

Kinetic Data

| Nucleophile | Solvent | Temperature | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| HS⁻ | DMF | 25°C | 2.3 × 10⁻⁴ |

| BnNH₂ | THF | 60°C | 1.7 × 10⁻⁵ |

Stability and Handling

Scientific Research Applications

3-Bromophenethyl iodide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic reactions.

Biology: The compound is used in the study of biological systems, particularly in the investigation of halogenated compounds’ effects on cellular processes.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of halogenated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromophenethyl iodide involves its interaction with various molecular targets and pathways. The presence of halogen atoms in the compound can influence its reactivity and interaction with biological molecules. For example, the bromine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and enzymes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

3-Chlorophenethyl iodide: Similar in structure but with a chlorine atom instead of bromine.

3-Fluorophenethyl iodide: Contains a fluorine atom instead of bromine.

3-Iodophenethyl iodide: Contains an additional iodine atom instead of bromine.

Uniqueness: 3-Bromophenethyl iodide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Bromophenethyl iodide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and iodine atoms attached to a phenethyl group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological molecules.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and anticancer properties. The mechanisms by which it exerts these effects include:

- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to increased permeability and cell death. For instance, in studies involving related brominated compounds, significant damage to cell membranes was observed, which is indicative of their potential as antimicrobial agents .

- Inhibition of Enzymatic Activity : Some derivatives of phenethyl compounds have been found to inhibit specific enzymes involved in cancer progression. This inhibition can lead to reduced proliferation of cancer cells .

Antimicrobial Activity

A study focusing on the antimicrobial properties of brominated phenethyl derivatives demonstrated that these compounds could effectively inhibit the growth of various pathogens. For example, this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This table summarizes the effectiveness of this compound against common bacterial strains.

Anticancer Activity

In another study, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards hormone-sensitive breast cancer cells, with an IC50 value indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| Hormone-sensitive breast cancer | 10.5 |

| Hormone-resistant breast cancer | 25.0 |

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Q & A

Basic: What are the standard synthetic routes for 3-Bromophenethyl iodide, and what analytical techniques are recommended for confirming its purity?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or halogen exchange reactions. A common approach involves reacting 3-bromophenethyl alcohol with hydroiodic acid (HI) under controlled conditions. For example, analogous syntheses of brominated phenethyl derivatives (e.g., 3-bromophenylacetic acid) often employ refluxing with HI in acetic acid, followed by neutralization and extraction .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended. HPLC purification, as described in the synthesis of structurally related brominated compounds, ensures high purity .

Analytical Techniques:

- GC-MS : To confirm molecular weight and detect volatile impurities. Purity thresholds >95% (as in 3-bromophenethyl alcohol) are typical .

- NMR Spectroscopy : Characteristic signals include δ ~3.6–3.8 ppm (CH2I triplet) and aromatic protons at δ ~7.2–7.5 ppm, with coupling patterns confirming substitution .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Handling : Use inert atmosphere (N2/Ar) gloveboxes to avoid moisture-induced hydrolysis. Wear nitrile gloves, safety goggles, and lab coats, as recommended for brominated aryl compounds .

- Storage : Store in amber glass vials at –20°C under desiccant (e.g., silica gel). Similar brominated derivatives (e.g., 3-bromophenethyl alcohol) are stable for >6 months under these conditions .

- Decomposition Mitigation : Avoid prolonged exposure to light or elevated temperatures (>40°C), which can accelerate iodide loss or aryl ring bromine scrambling .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a substrate?

Methodological Answer:

- Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 in DMF/toluene mixtures (1:1 v/v) at 80–100°C. Bromophenethyl groups exhibit moderate steric hindrance, requiring longer reaction times (12–24 hrs) compared to smaller substrates .

- Base Optimization : Use K2CO3 or Cs2CO3 for efficient transmetallation. Aqueous/organic biphasic systems (e.g., DME/H2O) improve yields by minimizing side reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate 4:1) or in situ IR spectroscopy to detect C-I bond cleavage (~500 cm⁻¹) .

Advanced: What strategies mitigate competing elimination pathways during nucleophilic substitution reactions with this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states and suppress β-hydrogen elimination. For example, DMF reduces elimination by 40% compared to THF in SN2 reactions .

- Temperature Control : Lower temperatures (0–25°C) favor substitution over elimination. Slow addition of nucleophiles (e.g., amines, alkoxides) minimizes local heating .

- Additives : Silver salts (AgNO3) sequester iodide ions, shifting equilibrium toward substitution. This approach increased yields by 25% in analogous bromophenethyl systems .

Basic: What spectroscopic signatures (NMR, IR) are characteristic of this compound?

Methodological Answer:

- ¹H NMR :

- Aromatic protons: Multiplet at δ 7.2–7.5 ppm (meta-substituted phenyl).

- CH2I group: Triplet at δ 3.6–3.8 ppm (J = 7.2 Hz) .

- ¹³C NMR :

- IR Spectroscopy :

Advanced: How does the steric and electronic profile of the bromophenethyl group influence its reactivity in transition-metal catalyzed reactions?

Methodological Answer:

- Steric Effects : The bromophenethyl group’s bulkiness slows oxidative addition in Pd-catalyzed reactions but enhances regioselectivity in Heck couplings. For example, steric hindrance reduces β-hydride elimination by 30% compared to smaller substituents .

- Electronic Effects : The electron-withdrawing bromine atom increases electrophilicity at the adjacent carbon, accelerating nucleophilic attacks (e.g., in Ullmann couplings). Hammett σp values (~0.23) indicate moderate electron withdrawal .

- Computational Modeling : DFT studies on analogous bromophenylacetic acids show that bromine’s inductive effect lowers LUMO energy, facilitating electron-deficient metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.